Cas no 2172181-93-8 (2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid)

2-[1-(1-Cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid is a structurally specialized triazole derivative featuring a cyclopropyl and methoxymethyl substituent. Its unique scaffold combines a polar carboxylic acid group with a lipophilic triazole core, making it a versatile intermediate in medicinal chemistry and drug development. The cyclopropyl moiety enhances metabolic stability, while the methoxymethyl group offers synthetic flexibility for further functionalization. The acetic acid side chain provides a handle for conjugation or salt formation, improving solubility. This compound is particularly valuable in the design of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its balanced physicochemical properties and potential for targeted interactions.
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid structure
2172181-93-8 structure
商品名:2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
CAS番号:2172181-93-8
MF:C11H17N3O3
メガワット:239.270982503891
CID:5961862
PubChem ID:165602777

2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
    • 2172181-93-8
    • EN300-1599342
    • インチ: 1S/C11H17N3O3/c1-7(8-3-4-8)14-10(6-17-2)9(12-13-14)5-11(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)
    • InChIKey: XGTJAIDZPWSKSJ-UHFFFAOYSA-N
    • ほほえんだ: O(C)CC1=C(CC(=O)O)N=NN1C(C)C1CC1

計算された属性

  • せいみつぶんしりょう: 239.12699141g/mol
  • どういたいしつりょう: 239.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1599342-1.0g
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
2172181-93-8
1g
$1785.0 2023-06-04
Enamine
EN300-1599342-0.1g
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
2172181-93-8
0.1g
$1572.0 2023-06-04
Enamine
EN300-1599342-2.5g
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
2172181-93-8
2.5g
$3501.0 2023-06-04
Enamine
EN300-1599342-0.05g
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
2172181-93-8
0.05g
$1500.0 2023-06-04
Enamine
EN300-1599342-0.5g
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
2172181-93-8
0.5g
$1714.0 2023-06-04
Enamine
EN300-1599342-10.0g
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
2172181-93-8
10g
$7681.0 2023-06-04
Enamine
EN300-1599342-0.25g
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
2172181-93-8
0.25g
$1642.0 2023-06-04
Enamine
EN300-1599342-5.0g
2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
2172181-93-8
5g
$5179.0 2023-06-04

2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid 関連文献

2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acidに関する追加情報

Research Brief on 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid (CAS: 2172181-93-8)

Recent studies have highlighted the growing interest in the compound 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid (CAS: 2172181-93-8), a novel triazole derivative with potential applications in medicinal chemistry. This compound, characterized by its unique cyclopropyl and methoxymethyl functional groups, has been investigated for its pharmacological properties, particularly in the context of enzyme inhibition and anti-inflammatory activity. The structural complexity of this molecule offers a promising scaffold for drug development, and recent research has focused on optimizing its synthesis and evaluating its biological efficacy.

One of the key advancements in the study of this compound is its synthesis via click chemistry, which allows for efficient and modular construction of the triazole core. Researchers have reported improved yields and purity through optimized reaction conditions, including the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method not only enhances the scalability of production but also facilitates the introduction of diverse substituents, enabling structure-activity relationship (SAR) studies to refine its therapeutic potential.

In vitro studies have demonstrated that 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid exhibits significant inhibitory activity against specific enzymes involved in inflammatory pathways. For instance, it has shown promise as a cyclooxygenase-2 (COX-2) inhibitor, with selectivity over COX-1, suggesting its potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects. Additionally, preliminary data indicate its ability to modulate other targets, such as phosphodiesterases (PDEs), which are implicated in a range of diseases, including cardiovascular disorders and neurodegenerative conditions.

Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and half-life. Advanced formulations, such as prodrug strategies or nanoparticle-based delivery systems, are being explored to enhance its bioavailability and target specificity. These efforts are supported by computational modeling and molecular docking studies, which provide insights into the binding interactions and mechanistic pathways of the compound.

The therapeutic potential of 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid extends beyond inflammation, with emerging evidence suggesting its utility in oncology. Preclinical models have indicated its ability to induce apoptosis in certain cancer cell lines, possibly through the modulation of apoptotic signaling pathways. However, further validation in animal models and clinical trials is necessary to confirm these findings and assess its safety profile.

In conclusion, 2-[1-(1-cyclopropylethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid represents a promising candidate for drug development, with its versatile pharmacological properties and synthetic accessibility. Ongoing research aims to address the remaining challenges in its optimization and translation into clinical applications. This compound exemplifies the innovative approaches in modern medicinal chemistry, where rational design and multidisciplinary collaboration drive the discovery of novel therapeutics.

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